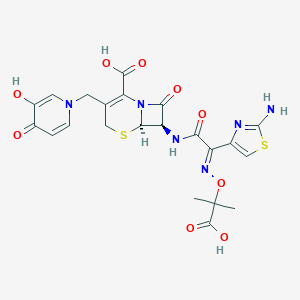
(R)-3-Phenylpiperidine
Vue d'ensemble
Description
(R)-3-Phenylpiperidine is a chiral piperidine derivative that has garnered interest due to its presence in various biologically active compounds and pharmaceuticals. The synthesis and study of its properties and reactions are crucial for the development of new drugs and understanding of its role in biological systems.
Synthesis Analysis
The synthesis of 3-arylpiperidines, including (R)-3-phenylpiperidine, can be achieved through rhodium-catalyzed intramolecular hydroamination, as demonstrated in the formation of 3-arylpiperidines with high diastereomeric excess . Additionally, enantioenriched 3-aminopiperidine derivatives, which are structurally related to (R)-3-phenylpiperidine, can be synthesized using rhodium-catalyzed asymmetric hydrogenation . The synthesis of (R)-3-aminopiperidine dihydrochloride from ethyl nipecotate through a series of steps including chiral separation and Hofmann rearrangement has also been reported, with an overall yield of 43.1% . Furthermore, the resolution of (R)-3-aminopiperidine using optically active cyclic phosphoric acids has been described, yielding a high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-hydroxypiperidine derivatives, has been elucidated through X-ray crystallographic analysis, revealing a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure . The crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride has also been determined, showing an axial t-butyl group and providing insights into the conformational preferences of substituted piperidines .
Chemical Reactions Analysis
(R)-3-Phenylpiperidine and its analogs have been studied for their ability to interact with central dopamine receptors, with some compounds showing bifunctional profiles as both agonists and antagonists . The enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a compound structurally similar to (R)-3-phenylpiperidine, have been synthesized and evaluated for their dopaminergic properties, with the R enantiomer showing higher affinity and selectivity for D4 receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-phenylpiperidine derivatives are influenced by their chiral nature and the presence of substituents. For instance, the stereoselective synthesis of (R)-3-benzylpiperidine demonstrates the impact of chirality on the crystallization and purity of the compound . The concise synthesis of an advanced key intermediate of human non-peptide NK-1 receptor antagonists, which includes a 3-hydroxy-2-phenylpiperidine moiety, highlights the importance of stereochemistry in the pharmacological activity of these compounds .
Applications De Recherche Scientifique
Alkaloid Synthesis and Pharmaceutical Research
(R)-3-Phenylpiperidine has been utilized as a chiral building block in alkaloid synthesis. Researchers have developed concise and highly enantioselective syntheses of various alkaloids using chiral precursors derived from (R)-3-Phenylpiperidine, demonstrating its significance in creating complex molecular structures (Davis et al., 2000). Additionally, the cyclodehydration of γ-aryl-δ-oxoesters with (R)-phenylglycinol, leading to the synthesis of 3-arylpiperidines, highlights the compound's role in pharmaceutical research (Amat et al., 2002).
Enantioselective Synthesis and Chemical Analysis
The compound has also been pivotal in enantioselective synthesis processes. For instance, the synthesis of 2-arylpiperidines from chiral lactams, which includes the enantioselective creation of (R)- and (S)-2-phenylpiperidine, illustrates the versatility and application in stereoselective chemical synthesis (Amat et al., 2002). Additionally, the compound's role in the development of novel palladium-catalyzed β-selective C(sp3)-H arylation methods further underscores its importance in chemical research and synthesis (Millet & Baudoin, 2015).
Drug Development and Molecular Interactions
(R)-3-Phenylpiperidine has been a key intermediate in the study of new pharmacological compounds. For instance, its role in the synthesis of various piperidine-2,6-diones and their evaluation against HIV and other viruses exemplifies its significance in drug development (Bielenica et al., 2011). Moreover, studies on phenylpiperidine derivatives, including their binding affinity and pharmacological evaluation for antiarrhythmic and antihypertensive activities, illustrate its application in creating novel therapeutic agents (Kulig et al., 2009).
Chiral Discrimination and Analytical Applications
The compound has also found applications in chiral discrimination and analytical chemistry. Research demonstrating enantioselective gel collapsing for visual chiral sensing using (R)-3-Phenylpiperidine derivatives highlights its utility in analytical methods (Chen et al., 2010).
Enantioselective Resolution and Synthesis
Additionally, the enantioselective resolution of racemic 3-aminopiperidine, a key intermediate for various drugs, using (R)-3-Phenylpiperidine derivatives, showcases the compound's relevance in precise stereoselective synthesis (Sun et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(3R)-3-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYBILDYPCVNMU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenylpiperidine | |
CAS RN |
430461-56-6 | |
| Record name | 430461-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















